N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide
CAS No.: 955857-64-4
Cat. No.: VC5031235
Molecular Formula: C22H24N2O4S2
Molecular Weight: 444.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955857-64-4 |
|---|---|
| Molecular Formula | C22H24N2O4S2 |
| Molecular Weight | 444.56 |
| IUPAC Name | N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-phenoxypropanamide |
| Standard InChI | InChI=1S/C22H24N2O4S2/c1-15(28-18-7-5-4-6-8-18)21(25)24-22-23-17(14-30-22)13-29-12-16-9-19(26-2)11-20(10-16)27-3/h4-11,14-15H,12-13H2,1-3H3,(H,23,24,25) |
| Standard InChI Key | SLGYMPJWPYCSND-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=NC(=CS1)CSCC2=CC(=CC(=C2)OC)OC)OC3=CC=CC=C3 |
Introduction
Structural Overview
The molecular structure of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide consists of:
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Thiazole Core: A heterocyclic ring containing sulfur and nitrogen atoms.
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3,5-Dimethoxybenzyl Thioether: A benzyl group substituted with two methoxy groups at the 3rd and 5th positions, linked via a sulfur atom.
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Phenoxypropanamide Group: A phenyl ether connected to a propanamide chain.
This combination of functional groups suggests potential interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking.
Synthesis
While specific synthesis protocols for this compound are not readily available in the literature, similar thiazole derivatives have been synthesized using multi-step reactions involving:
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Formation of Thiazole Derivatives: Typically achieved by reacting substituted amines with α-haloketones or thiourea derivatives.
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Thioether Formation: Introduction of the 3,5-dimethoxybenzyl group via nucleophilic substitution with thiols.
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Amide Coupling: The phenoxypropanamide moiety can be introduced through acylation reactions using acid chlorides or coupling reagents like EDCI or DCC.
These steps require careful optimization to ensure high yields and purity.
Antimicrobial Potential
Thiazole derivatives are well-known for their antimicrobial properties due to their ability to inhibit bacterial enzymes or disrupt cell membranes. The presence of the 3,5-dimethoxybenzyl group may enhance lipophilicity and membrane penetration.
Anti-inflammatory Activity
The thioether linkage and methoxy substitutions suggest potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.
Analytical Characterization
To confirm the identity and purity of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy: For structural elucidation (e.g., chemical shifts of protons in the thiazole ring and methoxy groups).
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretch for amide bonds).
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Elemental Analysis: To verify the compound's empirical formula.
Drug Development
The diverse functional groups present in this compound make it a promising scaffold for developing drugs targeting infectious diseases or cancer.
Molecular Docking Studies
In silico studies could predict binding affinities to various biological targets, aiding in rational drug design.
Comparative Analysis with Related Compounds
| Property | N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide | Related Thiazole Derivatives |
|---|---|---|
| Functional Groups | Thiazole, thioether, phenoxypropanamide | Varies |
| Biological Activity | Antimicrobial, anticancer, anti-inflammatory | Similar |
| Synthesis Complexity | Moderate | Moderate to High |
| Analytical Techniques | NMR, MS, IR | Same |
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